Compound Description: [18F]FE@SUPPY is a research tracer used in Positron Emission Tomography (PET) studies. It contains both ester and amide bonds within its structure. This compound was used as a model substance to evaluate various metabolic aspects of PET tracers. []
Relevance: While not directly analogous in structure, [18F]FE@SUPPY, like the target compound 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, possesses ester and/or amide functional groups that are important for its metabolic properties and stability. The research involving [18F]FE@SUPPY focused on enzymatic hydrolysis of these groups, providing insights relevant to understanding the potential metabolism of the target compound. []
Compound Description: [11C]Me@APPI is another research tracer employed in PET studies. Its structure includes ester and/or amide bonds. []
Relevance: Similar to [18F]FE@SUPPY, [11C]Me@APPI, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, features ester and/or amide functionalities. The study investigating [11C]Me@APPI focused on predicting its ability to cross the blood-brain barrier, a factor potentially relevant to the target compound's distribution in the body. []
Compound Description: [18F]FE@SNAP serves as a PET tracer with structural similarities to the target compound. Notably, it shares the 3,4-difluorophenyl moiety with 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. []
Relevance: The shared presence of the 3,4-difluorophenyl group in both [18F]FE@SNAP and the target compound 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine suggests potential commonalities in their physicochemical properties and binding interactions. The metabolic studies on [18F]FE@SNAP might offer insights into the potential metabolic fate of the target compound. []
Compound Description: [carbonyl-11C]WAY100635 is a radiolabeled PET tracer. []
Relevance: While structurally dissimilar to 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, [carbonyl-11C]WAY100635 was part of the same research that evaluated in vivo metabolism of PET tracers in humans. The methodological approaches and analytical techniques used for [carbonyl-11C]WAY100635 could be applied to studying the metabolism of the target compound in a clinical setting. []
Compound Description: SB224289 functions as a combined 5-HT1B receptor antagonist and serotonin transporter (SERT) inhibitor. It effectively inhibits 5-HT-induced vasoconstriction in pulmonary arteries. []
Relevance: Although SB224289 is not a direct structural analogue, its pharmacological activity as a 5-HT1B receptor antagonist is relevant when considering the potential interaction of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine with serotonergic systems. The research on SB224289 underscores the importance of investigating potential off-target effects of compounds with structural similarities to known serotonergic ligands. []
Compound Description: LY393558 serves as a potent inhibitor of 5-HT-induced constriction in pulmonary arteries. This compound exhibits dual action as a 5-HT1B receptor antagonist and SERT inhibitor. []
Relevance: Despite structural differences, LY393558's pharmacological profile as a combined 5-HT1B receptor antagonist and SERT inhibitor provides a valuable point of comparison for assessing potential serotonergic interactions of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The research on LY393558 highlights the potential for synergistic effects when combining SERT inhibition with 5-HT1B receptor antagonism. []
Compound Description: This compound is a curcumin analog identified as a potential DYRK2 inhibitor. It exhibits favorable predicted pharmacokinetic properties compared to curcumin. []
Relevance: Though structurally distinct, Molport-035-369-361, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was identified through virtual screening techniques and its predicted properties highlight the importance of considering pharmacokinetic parameters in drug development. The strategy used to identify Molport-035-369-361 could potentially be applied to discover other compounds related to the target compound with improved pharmacological profiles. []
Compound Description: Another curcumin analog identified as a potential DYRK2 inhibitor with improved predicted pharmacokinetic properties compared to curcumin. []
Relevance: Similar to Molport-035-369-361, Molport-000-004-273, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was uncovered through a virtual screening approach. This underscores the potential for identifying structurally diverse compounds with desired biological activities. The research on Molport-000-004-273 emphasizes the value of computational methods in drug discovery. []
Compound Description: A curcumin analog, also discovered as a potential DYRK2 inhibitor via virtual screening, showing better predicted pharmacokinetic properties compared to curcumin. []
Relevance: Similar to the previous two curcumin analogs, MolPort-035-585-822, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was found through a pharmacophore model and virtual screening process. This demonstrates the versatility of such methods in identifying structurally diverse compounds with potential therapeutic applications. []
Compound Description: Ro 67-7476 acts as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). []
Relevance: Despite its different structure, Ro 67-7476 shares a functional similarity with 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine in terms of its ability to modulate receptor activity. The study on Ro 67-7476 highlights the importance of understanding allosteric modulation as a potential mechanism of action for compounds structurally related to the target compound. []
Ethyl diphenylacetylcarbamate (Ro 01-6128)
Compound Description: Ro 01-6128 functions as a positive allosteric modulator of mGluR1. []
Relevance: Although structurally different, Ro 01-6128, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, exhibits activity at mGluR1, suggesting a potential for the target compound to interact with this receptor subtype. The research on Ro 01-6128 emphasizes the need to consider the potential for allosteric modulation by compounds with structural similarities to known mGluR1 modulators. []
Compound Description: Ro 67-4853 serves as a positive allosteric modulator of mGluR1. []
Relevance: Despite its different structure, Ro 67-4853, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, exhibits activity at mGluR1. The study on Ro 67-4853 further emphasizes the importance of evaluating potential interactions of the target compound with mGluR1. []
Compound Description: CD-PPB acts as a positive allosteric modulator of both metabotropic glutamate receptor 5 (mGluR5) and mGluR1. []
Relevance: While structurally distinct, CD-PPB, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, shows activity at mGluR1, making it a valuable reference compound when investigating potential mGluR1 interactions of the target compound. The research on CD-PPB demonstrates the possibility of developing compounds that modulate multiple mGluR subtypes. []
Compound Description: VU-71 exhibits selectivity for mGluR1 as a positive allosteric modulator. []
Relevance: Though structurally different, VU-71's selectivity for mGluR1 compared to other mGluR subtypes makes it a useful comparator when assessing the potential mGluR1 selectivity of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The study on VU-71 highlights the possibility of designing compounds with distinct mGluR subtype profiles. []
Compound Description: FTY720, also known as fingolimod, is a first agent used in a pharmaceutical combination for treating degenerative brain diseases. []
Relevance: While not directly related in structure, FTY720 is mentioned in a research paper discussing combination therapies, a strategy that could be considered for exploring the therapeutic potential of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The research involving FTY720 provides a context for considering the use of the target compound in conjunction with other agents to enhance its therapeutic efficacy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.